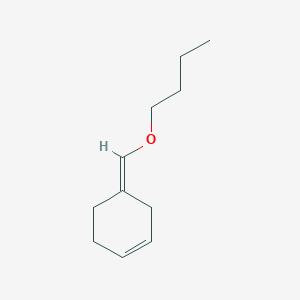

(4Z)-4-(butoxymethylidene)cyclohexene

Description

(4Z)-4-(Butoxymethylidene)cyclohexene is a cyclohexene derivative featuring a butoxymethylidene substituent at the 4-position in the Z-configuration. The compound’s structure combines a cyclohexene backbone—a six-membered ring with one double bond—with a butoxy ether group attached via a methylidene bridge.

Propriétés

IUPAC Name |

(4Z)-4-(butoxymethylidene)cyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-5,10H,2-3,6-9H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWFAECYDVRTBG-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC=C1CCC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO/C=C\1/CCC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Physicochemical Properties

- Lipophilicity : The butoxymethylidene group enhances lipophilicity compared to shorter-chain analogs (e.g., methyl or hydroxyl-substituted cyclohexenes), influencing solubility in organic solvents like cyclohexane or acetone .

- Reactivity : Unlike cyclohexene oxide, which undergoes epoxide-specific reactions (e.g., with amines), the methylidene group in the target compound may participate in conjugate additions or Diels-Alder reactions .

Key Research Findings and Gaps

- Synthetic Methods : Racemic cyclohexene derivatives are often synthesized using transition-metal catalysts (e.g., Cr, Co) in solvents like acetone or water, suggesting viable routes for the target compound .

- Analytical Challenges : Cyclohexene derivatives can interfere in chromatographic analyses when using methylene chloride, as observed in EPA Method 625; alternative solvents like FC-113 may mitigate this .

- Bioactivity Potential: Structural similarities to plant-derived oxygenated cyclohexenes warrant further investigation into the antimicrobial or cytotoxic properties of (4Z)-4-(butoxymethylidene)cyclohexene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.